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molecular formula C9H8N2O2 B1392435 7-Methyl-1H-indazole-5-carboxylic acid CAS No. 1031417-41-0

7-Methyl-1H-indazole-5-carboxylic acid

Cat. No. B1392435
M. Wt: 176.17 g/mol
InChI Key: XMVNTKZCEKCKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a solution of 7-methyl-1H-indazole-5-carboxylic acid (356 mg, 2.0 mmol) in DMF (6 mL) was added K2CO3 (0.85 g, 6.2 mmol) and iodomethane (0.45 mL, 7.2 mmol). The mixture was stirred at room temperature for 4 hours and then heated at 50° C. overnight. The reaction was cooled to room temperature, diluted with EtOAc and washed with saturated aqueous NaCl. The organic extract was concentrated and purified by Biotage chromatography (40 S column, 25-50% EtOAc/heptane) to afford methyl 1,7-dimethyl-1H-indazole-5-carboxylate (91 mg, 22%) and methyl 2,7-dimethyl-2H-indazole-5-carboxylate (141 mg, 35%).
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[C:14]([O-])([O-])=O.[K+].[K+].IC.C[N:23]([CH:25]=O)[CH3:24]>CCOC(C)=O>[CH3:24][N:23]1[C:25]2[C:6](=[CH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:3][C:2]=2[CH3:1])[CH:7]=[N:8]1.[CH3:24][N:23]1[CH:25]=[C:6]2[C:10]([C:2]([CH3:1])=[CH:3][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:5]2)=[N:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
CC=1C=C(C=C2C=NNC12)C(=O)O
Name
Quantity
0.85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
IC
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by Biotage chromatography (40 S column, 25-50% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=CC2=CC(=CC(=C12)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
CN1N=C2C(=CC(=CC2=C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08318762B2

Procedure details

To a solution of 7-methyl-1H-indazole-5-carboxylic acid (356 mg, 2.0 mmol) in DMF (6 mL) was added K2CO3 (0.85 g, 6.2 mmol) and iodomethane (0.45 mL, 7.2 mmol). The mixture was stirred at room temperature for 4 hours and then heated at 50° C. overnight. The reaction was cooled to room temperature, diluted with EtOAc and washed with saturated aqueous NaCl. The organic extract was concentrated and purified by Biotage chromatography (40 S column, 25-50% EtOAc/heptane) to afford methyl 1,7-dimethyl-1H-indazole-5-carboxylate (91 mg, 22%) and methyl 2,7-dimethyl-2H-indazole-5-carboxylate (141 mg, 35%).
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[C:14]([O-])([O-])=O.[K+].[K+].IC.C[N:23]([CH:25]=O)[CH3:24]>CCOC(C)=O>[CH3:24][N:23]1[C:25]2[C:6](=[CH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:3][C:2]=2[CH3:1])[CH:7]=[N:8]1.[CH3:24][N:23]1[CH:25]=[C:6]2[C:10]([C:2]([CH3:1])=[CH:3][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:5]2)=[N:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
CC=1C=C(C=C2C=NNC12)C(=O)O
Name
Quantity
0.85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
IC
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by Biotage chromatography (40 S column, 25-50% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=CC2=CC(=CC(=C12)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 22%
Name
Type
product
Smiles
CN1N=C2C(=CC(=CC2=C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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